7-Methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxylic acid
Description
Properties
IUPAC Name |
7-methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-5-2-8(12-9-5)3-6(4-8)7(10)11/h6H,2-4H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCCQMXXJFHIAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2(C1)CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxylic acid typically involves the annulation of a cyclopentane ring with a four-membered ring. One common approach utilizes readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of organic solvents such as toluene and bases like sodium hydroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of similar spiro compounds suggests that large-scale production would involve similar annulation strategies with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential as a scaffold in drug discovery. Its unique spiro structure enhances binding affinity to specific receptors and enzymes, which is crucial for developing bioactive compounds with pharmacological effects. Notably, preliminary studies suggest its potential role as an inhibitor of KIF18A, a motor protein involved in cell division, which could have implications for cancer therapy by disrupting the proliferation of cancer cells.
Anticancer Activity
Research has indicated that derivatives of 7-Methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxylic acid exhibit significant anticancer activity. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including breast cancer cells (MCF-7). The mechanism of action is believed to involve interference with critical cellular processes such as apoptosis and cell cycle regulation .
Antimicrobial Properties
The compound's antimicrobial activity has also been investigated, with findings suggesting effectiveness against several bacterial strains. Studies have shown that certain derivatives possess notable antibacterial properties, indicating their potential use in developing new antimicrobial agents .
Case Studies and Research Findings
Ongoing Research and Future Directions
Research into the interactions of this compound with biological macromolecules is ongoing. Understanding these interactions is vital for optimizing its efficacy and safety profiles in potential drug formulations. Future studies may focus on:
- Elucidating the exact mechanisms of action.
- Exploring additional therapeutic targets.
- Conducting in vivo studies to assess the pharmacokinetics and toxicity profiles.
Mechanism of Action
The mechanism of action of 7-Methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Research Findings and Implications
- Spiro vs. Fused Systems : Spiro compounds like the target exhibit conformational rigidity, which may enhance binding specificity in drug design compared to flexible linear analogs. However, fused β-lactams (e.g., cephalosporins) retain superior antibacterial activity due to their β-lactam ring’s reactivity .
- Synthetic Challenges : Spiroannulation requires precise control of ring closure, as seen in ’s use of diketones and benzothiazol-amines.
Biological Activity
7-Methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxylic acid is a spirocyclic compound characterized by its unique bicyclic structure, which incorporates both nitrogen and oxygen atoms. Its molecular formula is with a molecular weight of 169.18 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The compound's structure contributes to its reactivity and potential biological activity. The presence of the carboxylic acid functional group enhances its interaction with biological targets, making it a valuable scaffold in drug development. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C8H11NO3 |
| Molecular Weight | 169.18 g/mol |
| CAS Number | 2365419-04-9 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to observed effects such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases where these enzymes are overactive.
- Receptor Modulation : It may act as a modulator of receptor activity, influencing cellular signaling pathways.
Biological Activity Studies
Research into the biological activity of this compound has revealed several promising applications:
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar spirocyclic structures exhibit significant antimicrobial activity. The unique arrangement of atoms in this compound may enhance its effectiveness against various bacterial strains.
- Anticancer Potential : Similar compounds have shown anticancer properties in vitro, indicating that this compound could also possess such activity through mechanisms that induce apoptosis or inhibit cancer cell proliferation.
- Neuroprotective Effects : There is emerging evidence suggesting that spirocyclic compounds can exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases.
Case Studies
Several studies have focused on the synthesis and biological evaluation of 7-Methyl-5-oxa-6-azaspiro[3.4]oct-6-ene derivatives:
-
Synthesis and Antimicrobial Evaluation :
- A study synthesized various derivatives of spirocyclic compounds, including 7-Methyl-5-oxa-6-azaspiro[3.4]oct-6-ene derivatives, and evaluated their antimicrobial properties against common pathogens such as E. coli and Staphylococcus aureus. Results indicated that some derivatives exhibited significant inhibitory effects compared to standard antibiotics.
-
Anticancer Activity Assessment :
- Another research project investigated the anticancer potential of spirocyclic compounds in human cancer cell lines (e.g., breast and lung cancer). The findings suggested that certain modifications to the spirocyclic structure enhanced cytotoxicity against cancer cells, highlighting the importance of structural optimization for therapeutic efficacy.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Oxa-6-azaspiro[3.4]octane | Similar spirocyclic framework | Lacks carboxylic acid functionality |
| 5-Methyl-6-Oxa-spiro[3.4]octane | Contains both nitrogen and oxygen | Different functional groups affecting reactivity |
Q & A
Basic: What are the optimal synthetic routes for 7-methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxylic acid, and what analytical methods confirm its purity and structure?
Methodological Answer:
Synthesis of spirocyclic compounds often involves ring-closing strategies, such as nucleophilic substitution or cycloaddition reactions. For structurally related azaspiro compounds, refluxing precursors in polar solvents (e.g., DMSO) with catalysts has been effective . Post-synthesis, purity is validated via HPLC (>95% purity threshold), while structural confirmation requires:
- NMR spectroscopy (1H/13C) to verify spirocyclic connectivity and substituent positions.
- X-ray crystallography to resolve stereochemical ambiguities, as demonstrated for similar spiro scaffolds .
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
Basic: How does the spirocyclic structure influence the compound’s physicochemical properties, such as solubility and stability?
Methodological Answer:
The spiro architecture imposes conformational rigidity, which can reduce solubility in aqueous media due to limited polar surface area. However, the oxa and aza heteroatoms may enhance hydrogen-bonding potential. Stability under varying conditions should be assessed via:
- pH-dependent degradation studies (e.g., incubate at pH 1–10, monitor via LC-MS).
- Thermogravimetric analysis (TGA) to determine decomposition temperatures .
- Light and humidity exposure tests , as recommended in safety data sheets for analogous compounds .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
Safety protocols align with those for structurally related azaspiro compounds:
- Personal protective equipment (PPE): Lab coat, nitrile gloves, EN 166-certified safety goggles, and face shields .
- Ventilation: Use fume hoods for weighing and synthesis steps to minimize inhalation risks.
- Emergency measures: For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes .
Advanced: How can researchers resolve contradictions in bioactivity data for spirocyclic compounds like this compound?
Methodological Answer:
Contradictions may arise from stereochemical impurities or assay variability. Mitigation strategies include:
- Orthogonal bioassays: Compare results from enzyme inhibition, cell viability, and target-binding assays (e.g., surface plasmon resonance) .
- Stereochemical validation: Use chiral HPLC or circular dichroism to confirm enantiopurity, as impurities in related compounds alter bioactivity .
- Metabolic stability testing: Assess if rapid degradation in cell media (vs. buffer) skews activity readings .
Advanced: What experimental designs are optimal for studying the compound’s interactions with biological targets?
Methodological Answer:
For binding studies:
- X-ray crystallography : Co-crystallize the compound with target proteins to visualize binding modes, as done for analogous spiroheterocycles .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
- Molecular docking : Use software like AutoDock Vina to predict interaction sites, guided by crystallographic data from related structures .
Advanced: How can synthetic yields be optimized for this spirocyclic compound, and what are common side products?
Methodological Answer:
Yield optimization strategies:
- Catalyst screening : Test palladium or organocatalysts for ring-closing efficiency.
- Solvent optimization : Use DMSO or DMF to stabilize transition states, as shown in spiro syntheses .
- Temperature control : Gradual heating (e.g., reflux at 80–100°C) minimizes side reactions like oxidation.
Common side products include: - Ring-opened analogs : Detectable via LC-MS as higher-molecular-weight species.
- Diastereomers : Resolved using chiral columns or recrystallization .
Advanced: What methodologies identify degradation products under accelerated stability conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and oxidative (H2O2) or acidic/alkaline conditions.
- LC-MS/MS analysis : Compare degradation profiles to untreated samples; identify fragments via m/z ratios.
- Stability-indicating assays : Validate HPLC methods to separate degradation products, ensuring ≤5% overlap with parent compound peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
